molecular formula C13H16BrNO3 B7935537 (2R)-2-[(2-bromo-5-methylphenyl)formamido]-3-methylbutanoic acid

(2R)-2-[(2-bromo-5-methylphenyl)formamido]-3-methylbutanoic acid

Cat. No.: B7935537
M. Wt: 314.17 g/mol
InChI Key: AVOLZWVDWFVFLH-LLVKDONJSA-N
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Description

(2R)-2-[(2-bromo-5-methylphenyl)formamido]-3-methylbutanoic acid is an organic compound characterized by the presence of a bromine atom, a formamido group, and a methylbutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[(2-bromo-5-methylphenyl)formamido]-3-methylbutanoic acid typically involves the following steps:

    Formylation: The formamido group is introduced through a formylation reaction, often using formic acid or formamide in the presence of a catalyst.

    Amidation: The formylated intermediate undergoes amidation with a suitable amine, such as 3-methylbutanoic acid, under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and formylation processes, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the formamido group, converting it to an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Compounds with various functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, (2R)-2-[(2-bromo-5-methylphenyl)formamido]-3-methylbutanoic acid is used as a building block for the synthesis of more complex molecules

Biology

The compound’s potential biological activity makes it a candidate for drug development. It can be used in the design of new pharmaceuticals targeting specific enzymes or receptors.

Medicine

In medicinal chemistry, this compound may serve as a lead compound for the development of new therapeutic agents, particularly those targeting inflammatory or infectious diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (2R)-2-[(2-bromo-5-methylphenyl)formamido]-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and formamido group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-5-methylphenylamine: A precursor in the synthesis of (2R)-2-[(2-bromo-5-methylphenyl)formamido]-3-methylbutanoic acid.

    3-methylbutanoic acid: Another precursor used in the synthesis.

    2-amino-5-bromopyridinium L-tartrate: A compound with similar bromine and amino functionalities.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2R)-2-[(2-bromo-5-methylbenzoyl)amino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO3/c1-7(2)11(13(17)18)15-12(16)9-6-8(3)4-5-10(9)14/h4-7,11H,1-3H3,(H,15,16)(H,17,18)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOLZWVDWFVFLH-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)C(=O)NC(C(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)Br)C(=O)N[C@H](C(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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